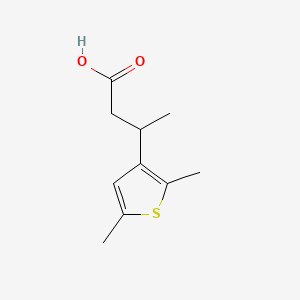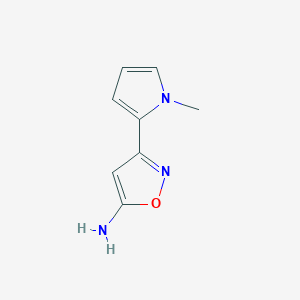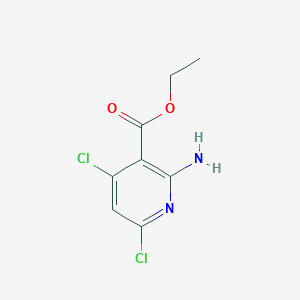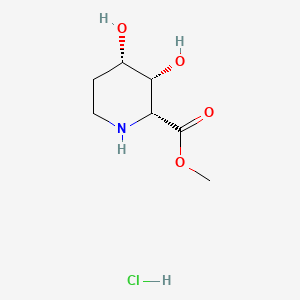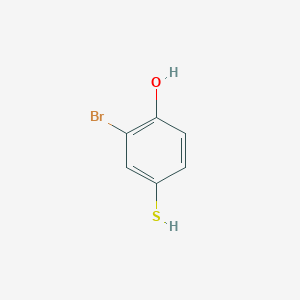
Methyl 2-amino-6-chloro-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-6-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chloro group at the 6-position, and a methoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-6-chloro-3-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-6-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-6-chloro-3-methoxybenzoate largely depends on its interaction with biological targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-3-methoxybenzoate
- Methyl 6-amino-2-chloro-3-methoxybenzoate
- Methyl 2-amino-4,5-dimethylbenzoate
Comparison: Methyl 2-amino-6-chloro-3-methoxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with biological targets. For instance, the presence of the chloro group at the 6-position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its analogs .
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
methyl 2-amino-6-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
ZKBUBWRBUIYAFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



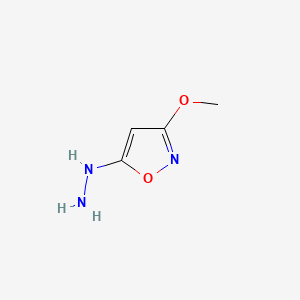



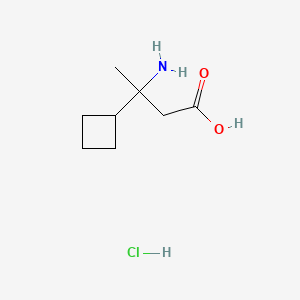
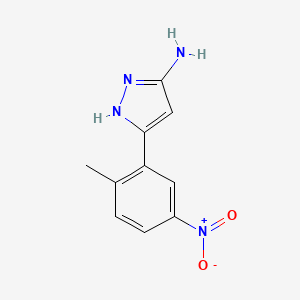
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)

